molecular formula C8H11N3OS B1426643 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one CAS No. 1332172-25-4

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one

Cat. No. B1426643
M. Wt: 197.26 g/mol
InChI Key: LNPWCHVNCYVDKT-UHFFFAOYSA-N
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Description

The compound “6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one” is a pyridazinone derivative. Pyridazinones are a class of organic compounds that contain a pyridazine ring, which is a six-membered aromatic ring with two nitrogen atoms. In this case, the pyridazinone ring is substituted at the 6-position with a thiomorpholine group, which is a morpholine ring (a six-membered ring with one nitrogen and one oxygen atom) where one of the carbon atoms is replaced by a sulfur atom .


Physical And Chemical Properties Analysis

Based on the structure, we can infer that this compound is likely to be solid at room temperature, and due to the presence of polar functional groups, it is likely to have good solubility in polar solvents .

Scientific Research Applications

1. Building Blocks in Medicinal Chemistry

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one and related thiomorpholine derivatives are important in medicinal chemistry research, particularly as building blocks. Some analogues containing thiomorpholine moieties have entered human clinical trials, demonstrating their significance in developing new medicinal compounds. Bridged bicyclic thiomorpholines, in particular, have exhibited interesting biological profiles (Walker & Rogier, 2013).

2. Antimicrobial Activity

Thiomorpholine derivatives, including 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one, have been explored for their antimicrobial properties. Research in this area aims to develop new potent bioactive molecules that are less toxic and safer. Such compounds have been synthesized and tested for their antimicrobial activity, showing promise in this field (Kardile & Kalyane, 2010).

3. Vasorelaxant Activity

Pyridazinone derivatives, a category which includes 6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one, have been investigated for their vasorelaxant activity. These compounds have shown potential as vasodilator-cardiotonic lead compounds, which could be significant in developing treatments for cardiovascular diseases (Abouzid et al., 2008).

4. Electrochromic Applications

Thiomorpholine derivatives have been utilized in developing novel electron acceptors for electrochromic applications. These applications include the development of materials with color-changing properties, potentially useful in various technological and industrial contexts (Cho et al., 2015).

5. Anticonvulsant and Muscle Relaxant Activities

Research has also been conducted on thiomorpholine derivatives for their potential anticonvulsant and muscle relaxant activities. This is significant in the context of developing new treatments for conditions such as epilepsy and muscle spasms (Sharma et al., 2013).

6. Application in Asymmetric Epoxidation of Aldehydes

Chiral thiomorpholines have been synthesized and used to generate sulfur ylides in the asymmetric epoxidation of aldehydes. This application is important in synthetic chemistry, particularly in creating enantiomerically pure compounds (Hansch et al., 2008).

properties

IUPAC Name

3-thiomorpholin-4-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3OS/c12-8-2-1-7(9-10-8)11-3-5-13-6-4-11/h1-2H,3-6H2,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNPWCHVNCYVDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C2=NNC(=O)C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Thiomorpholin-4-yl)-2,3-dihydropyridazin-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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